Molecular structure of 4,4-Difluorocyclohexane-1-carbonyl chloride
Molecular structure of 4,4-Difluorocyclohexane-1-carbonyl chloride
Technical Whitepaper: 4,4-Difluorocyclohexane-1-carbonyl chloride
Executive Summary 4,4-Difluorocyclohexane-1-carbonyl chloride (CAS: 376348-75-3) represents a critical fluorinated building block in modern medicinal chemistry. As a reactive electrophile, it serves as the primary gateway for introducing the 4,4-difluorocyclohexyl motif—a lipophilic, metabolically stable bioisostere—into drug candidates. This guide analyzes its structural dynamics, synthetic pathways, and application in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Structural Analysis & Physiochemical Properties[1][2]
The utility of 4,4-difluorocyclohexane-1-carbonyl chloride extends beyond its reactivity; it lies in the conformational bias and electronic properties imparted by the gem-difluoro group.
Conformational Dynamics
The cyclohexane ring typically adopts a chair conformation. In monosubstituted cyclohexanes, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions. However, the introduction of the gem-difluoro group at the C4 position perturbs this equilibrium through two primary mechanisms:
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Dipole-Dipole Interactions: The C-F bonds create a strong local dipole. The orientation of the carbonyl chloride at C1 (axial vs. equatorial) is influenced by the transannular electrostatic interaction with the C4 fluorines.
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Ring Flattening: The C-F bond length (approx. 1.35 Å) and the repulsion between the lone pairs of the fluorine atoms can slightly flatten the chair geometry at the C4 position compared to a methylene group.
Physiochemical Data Table
| Property | Value / Description |
| IUPAC Name | 4,4-Difluorocyclohexane-1-carbonyl chloride |
| CAS Number | 376348-75-3 |
| Molecular Formula | C₇H₉ClF₂O |
| Molecular Weight | 182.59 g/mol |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Boiling Point | ~85°C at 15 mmHg (Estimated based on acid precursor) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water |
| Precursor CAS | 122665-97-8 (4,4-Difluorocyclohexanecarboxylic acid) |
Synthetic Pathways[2][6][7][8][9][10]
The synthesis of the acid chloride is rarely performed de novo from acyclic precursors in a single step. Instead, it follows a linear sequence starting from ethyl 4-oxocyclohexanecarboxylate. The critical step is the deoxofluorination, which must be controlled to prevent elimination side products.
Synthesis Workflow (DOT Visualization)
Figure 1: Linear synthesis pathway from the ketone precursor to the activated acid chloride.
Medicinal Chemistry Applications
Bioisosterism and Metabolic Stability
The 4,4-difluorocyclohexyl group is frequently employed as a bioisostere for:
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Cyclohexane: Lowers lipophilicity (LogP) slightly while blocking oxidative metabolism (P450 hydroxylation) at the typically vulnerable C4 position.
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Tetrahydropyran (THP): Mimics the polarity without the hydrogen bond acceptor capability of the ether oxygen.
Modulation of pKa
When this acid chloride is used to acylate an amine (forming an amide), the electron-withdrawing effect of the fluorine atoms (through-bond inductive effect, though attenuated by distance) can slightly lower the pKa of the amide nitrogen compared to a non-fluorinated cyclohexane analog. This subtle electronic tuning is vital for optimizing membrane permeability.
Experimental Protocols
Safety Warning: This compound is corrosive and moisture-sensitive. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol: Conversion of Carboxylic Acid to Acid Chloride
This protocol uses Oxalyl Chloride, which is preferred over Thionyl Chloride for high-value intermediates because the byproducts (CO, CO₂, HCl) are gaseous and easily removed, avoiding difficult distillations.
Materials:
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4,4-Difluorocyclohexanecarboxylic acid (1.0 eq)[1]
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Oxalyl Chloride (1.2 eq)
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N,N-Dimethylformamide (DMF) (catalytic, 2-3 drops)
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Dichloromethane (DCM) (anhydrous)
Procedure:
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Setup: Charge a flame-dried round-bottom flask with 4,4-difluorocyclohexanecarboxylic acid and anhydrous DCM (0.2 M concentration). Add a magnetic stir bar.
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Catalysis: Add catalytic DMF (1-2 mol%). Note: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating species.
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Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe over 10 minutes. Gas evolution (bubbling) will occur immediately.
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Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor cessation of gas evolution.
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Validation (In-Process Control): Aliquot a small sample, quench with methanol, and analyze via LC-MS. You should observe the methyl ester (mass = Acid + 14) rather than the acid.
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
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Purification: The resulting residue is typically a pale yellow oil of sufficient purity (>95%) for immediate use in coupling reactions. Do not perform aqueous workup.
Reactivity Mechanism (Amide Coupling)
The following diagram illustrates the mechanism when the isolated acid chloride is reacted with a primary amine.
Figure 2: Nucleophilic acyl substitution mechanism for amide formation.
Handling and Storage
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Storage: Store at 2–8°C under inert gas. The compound hydrolyzes rapidly in air to revert to the carboxylic acid and HCl.
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Container: Tightly sealed glass vials with PTFE-lined caps.
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Signs of Degradation: Formation of white solids (carboxylic acid crystals) or fuming (HCl gas) upon opening.
References
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PubChem. (n.d.). 4,4-Difluorocyclohexanecarboxylic acid (Compound).[2][1][3][4][5][6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. Buy 4,4-Difluorocyclohexane-1-carbonyl chloride | 376348-75-3 [smolecule.com]
- 2. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]
- 3. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
